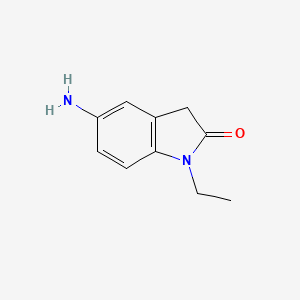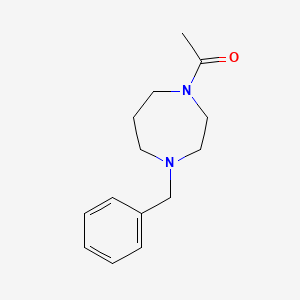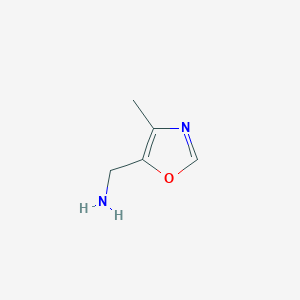![molecular formula C6H4BrN3 B1290378 7-Bromo[1,2,4]triazolo[4,3-a]pyridine CAS No. 832735-60-1](/img/structure/B1290378.png)
7-Bromo[1,2,4]triazolo[4,3-a]pyridine
Descripción general
Descripción
The compound "7-Bromo[1,2,4]triazolo[4,3-a]pyridine" is a derivative of triazolopyridine, a class of compounds known for their biological activity and pharmaceutical applications. The presence of a bromine atom on the triazolopyridine core suggests potential for further chemical modifications and usefulness as a synthetic intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of related triazolopyridine compounds typically involves the oxidative cyclization of hydrazones. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared using bromine-mediated oxidative cyclization . Another method for synthesizing triazolopyridines involves the use of N-Chlorosuccinimide (NCS) under mild conditions, which could potentially be adapted for the synthesis of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine . Additionally, directed lithiation has been used to prepare 7-substituted triazolo[1,5-a]pyridines, which could be a viable route for introducing the bromo group at the 7-position .
Molecular Structure Analysis
The molecular structure of triazolopyridines can be confirmed by techniques such as single-crystal X-ray analysis. For example, the structure of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was unambiguously confirmed using this method . X-ray diffraction has also been used to determine the crystal structure of other triazolopyridine derivatives, providing detailed information about their geometric parameters .
Chemical Reactions Analysis
Triazolopyridines can undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents into the molecule . They can also participate in ring rearrangement reactions, such as the Dimroth rearrangement, and can be used in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The presence of a bromine atom in the 7-Bromo[1,2,4]triazolo[4,3-a]pyridine structure suggests that it could undergo similar reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridines are influenced by their molecular structure. For instance, the presence of halogen functionalities can affect their stability and reactivity . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's physical properties, such as melting point and solubility . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can predict vibrational frequencies and molecular electrostatic potential, which are important for understanding the reactivity of the compound .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Applications
- Triazolopyridines, including “7-Bromo[1,2,4]triazolo[4,3-a]pyridine”, are a family of compounds that have many pharmaceutical applications due to their biological activity .
- They are biologically active agents including antibacterial , antifungal , anxiolytic , herbicidal , and pesticidal agents. They also act as inhibitors of mitogen-activated protein (MAP) kinases or growth hormone secretagogues and antithrombotic agents .
- The synthesis of these compounds was achieved by using the chlorinated agent NCS for hydrazones under very mild conditions . The characterization of these compounds was achieved by 1H NMR, 13 C NMR, FTIR, MS and X-ray diffraction .
-
Synthesis and Structure
- The compound 3- (pyridine-4-yl)- [1,2,4]triazolo [4,3- a ]pyridine and 6-bromo-3- (pyridine-4-yl)- [1,2,4]triazolo [4,3- a ]pyridine were synthesized .
- The compound 3- (pyridine-4-yl)- [1,2,4]triazolo [4,3- a ]pyridine was crystallized in the monoclinic space group P 21/c with a = 15.1413 (12), b = 6.9179 (4), c = 13.0938 (8) Å, β = 105.102 (6)°, V = 1324.16 (16)Å 3, Z = 4, and R = 0.0337 .
- Also compound 6-bromo-3- (pyridine-4-yl)- [1,2,4]triazolo [4,3- a ]pyridine was crystallized in the monoclinic space group P 21/c with a = 14.3213 (11), b = 6.9452 (4) (4), c = 12.6860 (8)Å, β = 100.265 (6)°, V = 1241.62 (14)Å 3, Z = 4, and R = 0.0561 .
-
Therapeutic Applications
- Triazoles and their derivatives, including “7-Bromo[1,2,4]triazolo[4,3-a]pyridine”, have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
-
Antifungal and Insecticidal Activity
-
Pharmaceutical Field
-
Medicinal Facets of 1,2,4-Triazolo [3,4- b ] [1,3,4]thiadiazine Scaffold
- The 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine scaffold, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
- They have diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
Triazolopyridines, including 7-Bromo[1,2,4]triazolo[4,3-a]pyridine, have a broad range of potential therapeutic applications. They have shown promise as inhibitors of the PD-1/PD-L1 interaction, a target for cancer immunotherapy . Future research could explore the potential of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine and related compounds in this and other therapeutic areas.
Propiedades
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEILNJRIPGRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630738 | |
| Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
832735-60-1 | |
| Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)





![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)


![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)
